
7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17N7O6 and its molecular weight is 403.355. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Derivatives
Purine derivatives have been synthesized through various methods, highlighting the chemical flexibility and the potential for creating a diverse array of bioactive compounds. For instance, the synthesis of [c,d]-fused purinediones, which involves a multi-step process including reactions with orthocarboxylates or intramolecular alkylation, suggests a methodology that could be applicable to synthesizing complex purine derivatives like the one (Šimo, Rybár, & Alföldi, 1995; Šimo, Rybár, & Alföldi, 1998). These methodologies underscore the potential for generating compounds with specific biological activities by introducing different substituents.
Biological Activities and Applications
Purine derivatives have been investigated for various biological activities, which may shed light on potential applications for the compound under discussion. For instance, certain purine derivatives have shown activity as ligands for serotonin receptors, suggesting potential applications in the treatment of neurological disorders (Chłoń-Rzepa et al., 2013). This highlights the possibility that similar compounds could be explored for their psychotropic properties.
Structural Studies and Chemical Properties
The structural analysis of purine derivatives provides valuable information on their chemical properties and potential interactions with biological targets. For example, the study of 7-[3-(dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline illustrates the importance of intramolecular hydrogen bonding in determining the conformation and, potentially, the biological activity of purine derivatives (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995). Such studies can guide the design of new compounds with desired biological effects.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with (E)-3-(5-nitrofuran-2-yl)allylhydrazine followed by the reaction with (E)-2-hydrazinylideneacetic acid to form the final product.", "Starting Materials": [ "7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "(E)-3-(5-nitrofuran-2-yl)allylhydrazine", "(E)-2-hydrazinylideneacetic acid" ], "Reaction": [ "Step 1: 7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is reacted with (E)-3-(5-nitrofuran-2-yl)allylhydrazine in the presence of a suitable solvent and a catalyst to form an intermediate product.", "Step 2: The intermediate product is then reacted with (E)-2-hydrazinylideneacetic acid in the presence of a suitable solvent and a catalyst to form the final product.", "Step 3: The final product is purified using standard purification techniques such as column chromatography or recrystallization." ] } | |
Numéro CAS |
941965-91-9 |
Nom du produit |
7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione |
Formule moléculaire |
C16H17N7O6 |
Poids moléculaire |
403.355 |
Nom IUPAC |
7-(2-hydroxypropyl)-3-methyl-8-[(2E)-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C16H17N7O6/c1-9(24)8-22-12-13(21(2)16(26)19-14(12)25)18-15(22)20-17-7-3-4-10-5-6-11(29-10)23(27)28/h3-7,9,24H,8H2,1-2H3,(H,18,20)(H,19,25,26)/b4-3+,17-7+ |
Clé InChI |
NBMIYKHMVHEGCN-LQXXQBPLSA-N |
SMILES |
CC(CN1C2=C(N=C1NN=CC=CC3=CC=C(O3)[N+](=O)[O-])N(C(=O)NC2=O)C)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2666437.png)

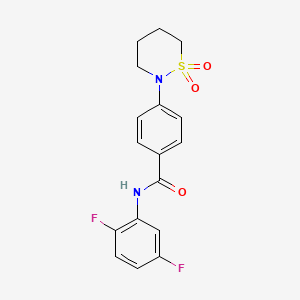
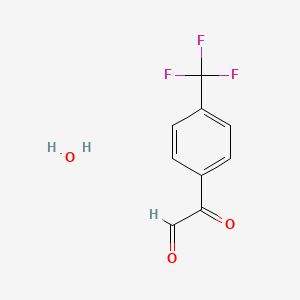
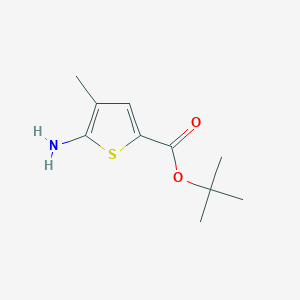

![N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide](/img/structure/B2666449.png)
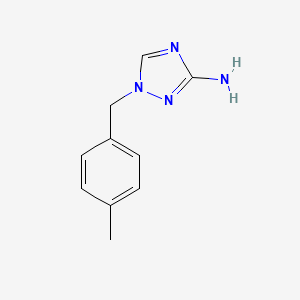
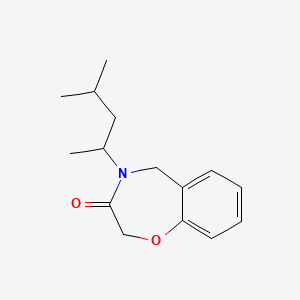
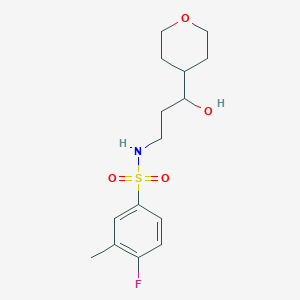
![2-Amino-4-(2-bromophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2666454.png)

![{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B2666458.png)
![N-[[1-(2-Methylpropyl)cyclopropyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2666459.png)